molecular formula C15H15F2N5O3 B11285834 2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11285834
M. Wt: 351.31 g/mol
InChI Key: QZRODOLHSKWTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as methoxyethyl, difluorophenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-5-iodopyrimidine with ethyl bromopyruvate to form an intermediate, which is then subjected to Suzuki cross-coupling with variously substituted boronic acids . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Solvents: Dimethylformamide (DMF), toluene, ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of viral replication by targeting viral enzymes or proteins essential for the replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of substituents and its tetrazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15F2N5O3

Molecular Weight

351.31 g/mol

IUPAC Name

2-methoxyethyl 7-(2,6-difluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H15F2N5O3/c1-8-11(14(23)25-7-6-24-2)13(22-15(18-8)19-20-21-22)12-9(16)4-3-5-10(12)17/h3-5,13H,6-7H2,1-2H3,(H,18,19,21)

InChI Key

QZRODOLHSKWTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=CC=C3F)F)C(=O)OCCOC

Origin of Product

United States

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